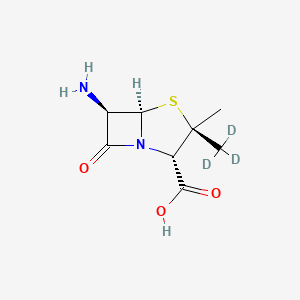
6-Aminopenicillanic acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminopenicillanic acid-d3 is a deuterated form of 6-Aminopenicillanic acid, which is a penicillanic acid compound and the active nucleus common to all penicillins . This compound is crucial in the synthesis of β-lactam antibiotics, which are widely used to treat bacterial infections . The deuterated form, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of penicillin derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 6-Aminopenicillanic acid-d3 typically involves the deuteration of 6-Aminopenicillanic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions . The process may involve the use of deuterated solvents and catalysts to facilitate the exchange reaction.
Industrial Production Methods
Industrial production of this compound follows similar principles to the synthesis of 6-Aminopenicillanic acid. The primary source of 6-Aminopenicillanic acid is natural penicillin G, which undergoes hydrolysis to produce the compound . The deuteration process is then applied to obtain the deuterated form. Advanced preparation technologies are employed to optimize yield and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
6-Aminopenicillanic acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group at the 6-position can be substituted with various side chains to produce semisynthetic penicillins.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various semisynthetic penicillins with different antibacterial and pharmacologic characteristics . These derivatives are designed to enhance the efficacy and spectrum of activity of the original compound.
Applications De Recherche Scientifique
6-Aminopenicillanic acid-d3 has numerous scientific research applications:
Mécanisme D'action
. These enzymes are responsible for cross-linking the peptidoglycan multilayer during cell wall synthesis. By covalently binding to PBPs, the compound prevents the formation of the bacterial cell wall, leading to cell death . The structural and stereochemical resemblance to the D-Ala-D-Ala terminus of the peptidoglycan is crucial for this binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Aminocephalosporanic acid: Another β-lactam antibiotic precursor used in the synthesis of cephalosporins.
7-Aminodesacetoxycephalosporanic acid: A derivative used in the production of cephalosporin antibiotics.
Uniqueness
6-Aminopenicillanic acid-d3 is unique due to its deuterated nature, which makes it valuable in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in metabolic studies . Additionally, its role as the core structure in penicillin synthesis highlights its importance in the development of a wide range of antibiotics .
Propriétés
Formule moléculaire |
C8H12N2O3S |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
(2S,3S,5R,6R)-6-amino-3-methyl-7-oxo-3-(trideuteriomethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1/i1D3/t3-,4+,6-,8- |
Clé InChI |
NGHVIOIJCVXTGV-JLXJGBRUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@]1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)N)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


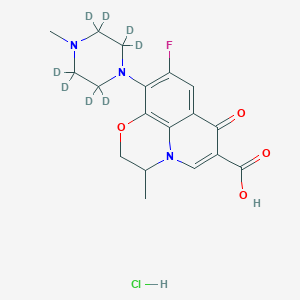
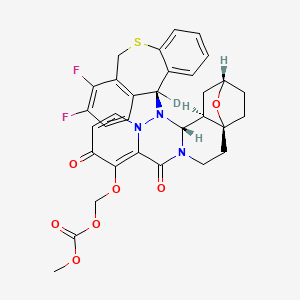
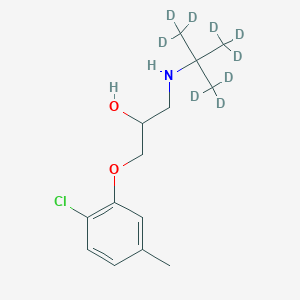
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)


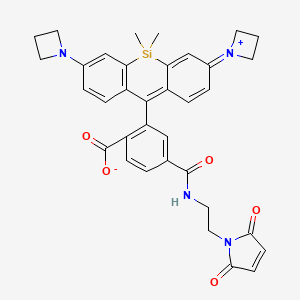

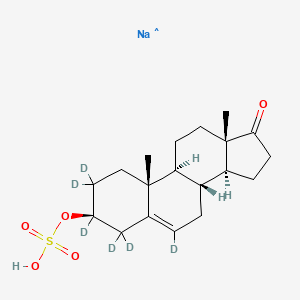
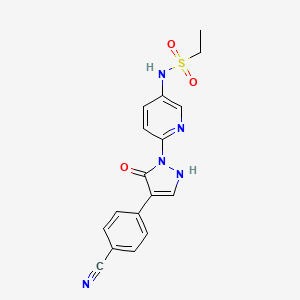
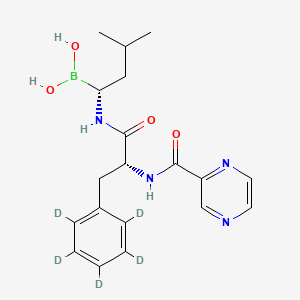
![methyl N-[(1S,2R)-2-[(1S)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[1-[4-[1-[(E)-4-piperidin-1-ylbut-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B12424041.png)

![[Leu3]-Oxytocin](/img/structure/B12424048.png)
